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Introduction to Trimyristin in Pharmaceutical
Applications

Trimyristin, chemically known as glycerol trimyristate, is a saturated triglyceride that has emerged as a

critical lipid excipient in modern drug delivery systems. This versatile compound, naturally abundant in

nutmeg seeds, coconut oil, and palm kernel oil, possesses ideal thermal and physicochemical properties

that make it particularly suitable for pharmaceutical applications, especially in the development of solid lipid

nanoparticles (SLNs). The growing interest in trimyristin stems from its biocompatibility,

biodegradability, and capacity to enhance the bioavailability of challenging therapeutic agents, including

poorly soluble drugs and fragile biologics.

The significance of trimyristin in drug delivery has expanded considerably as formulators seek alternatives

to traditional polymer-based systems. With the pharmaceutical industry increasingly focusing on targeted

therapy and personalized medicine, lipid-based nanocarriers have gained prominence for their ability to

improve drug solubility, modify release profiles, and reduce side effects. Trimyristin-based SLNs represent

an advanced class of colloidal drug carriers that combine the advantages of various delivery systems while

avoiding some limitations of polymeric nanoparticles, emulsions, and liposomes. These attributes position
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trimyristin as a valuable material in the formulator's toolkit for addressing contemporary drug delivery

challenges.

Fundamental Characteristics of Trimyristin

Chemical and Physical Properties

Trimyristin possesses distinctive physicochemical characteristics that directly influence its performance in

pharmaceutical formulations. With a molecular formula of C₄₅H₈₆O₆ and a molecular weight of 723.18

g/mol, this symmetrical triglyceride consists of three myristic acid chains esterified to a glycerol backbone

[1]. The compound typically presents as a white to yellowish-gray solid at room temperature with a

characteristic melting point between 55-60°C, which is particularly advantageous for the production of solid

lipid nanoparticles [1] [2]. This thermal property allows for processing at moderately elevated temperatures

while ensuring solid-state stability at physiological conditions.

The crystalline behavior of trimyristin significantly influences drug encapsulation and release profiles.

Trimyristin exhibits polymorphic forms, with the β-form being the most stable crystalline structure [2]. This

crystalline arrangement contributes to its insolubility in water while maintaining good solubility in organic

solvents such as ethanol, acetone, chloroform, diethyl ether, and benzene [2]. The compound's high purity

grade (≥95% by GC) available commercially ensures consistent performance in pharmaceutical applications,

with recommended storage at 0-8°C to maintain stability [1].

Material Classification and Natural Sources

Trimyristin is classified as a saturated fat that occurs naturally in several plant sources, making it both

abundant and renewable. The primary natural sources include nutmeg seeds (Myristica fragrans), where it

constitutes 20-25% of the dried mass, as well as coconut oil, palm kernel oil, and babassu oil [3] [2]. This

wide availability supports its sustainable use in pharmaceutical applications. In nutmeg, trimyristin exists as

the principal component of nutmeg butter (fixed oil), which can contain up to 73% trimyristin along with

myristic acid (~8%) [4].
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In pharmaceutical regulation, trimyristin is recognized as an excipient (pharmacologically inactive

substance) and has been established as a pharmaceutical primary standard [3] [5]. Its status as a

Generally Recognized as Safe (GRAS) material by regulatory agencies facilitates its inclusion in approved

formulations. The compound's natural origin and metabolic pathway similar to dietary lipids contribute to

its excellent safety profile, minimizing toxicity concerns associated with synthetic carriers. These attributes

make trimyristin particularly attractive for developing drug delivery systems intended for chronic

administration or sensitive patient populations.

Trimyristin in Solid Lipid Nanoparticles (SLNs)

Rationale for SLN Development

Solid lipid nanoparticles represent an advanced generation of submicron colloidal carriers that have

gained significant attention for their ability to improve the delivery of challenging pharmaceutical

compounds. Trimyristin-based SLNs particularly excel in addressing several critical formulation challenges,

including poor aqueous solubility, rapid metabolism, and low oral bioavailability of many modern

therapeutic agents. The unique architecture of SLNs consists of a solid lipid core stabilized by surfactants,

creating a system that effectively encapsulates both hydrophilic and hydrophobic compounds while

providing controlled release capabilities [6].

The selection of trimyristin as a matrix material for SLNs offers distinct advantages over alternative lipids.

Its defined melting behavior (56-57°C) enables processing under mild thermal conditions without

compromising the stability of heat-sensitive active ingredients [5] [2]. Furthermore, the crystalline

structure of trimyristin can be modulated to influence drug loading and release kinetics. Compared to

polymer-based nanoparticles, trimyristin SLNs demonstrate superior biocompatibility and avoid the

toxicity concerns associated with some synthetic polymers. These systems also benefit from scalable

manufacturing processes using established techniques such as high-pressure homogenization, which

facilitates translational development from laboratory to industrial production [6].

Composition and Formulation Considerations
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Trimyristin-based SLNs require careful optimization of their compositional parameters to achieve desired

performance characteristics. The core formulation typically consists of trimyristin as the primary solid

lipid, complemented by stabilizing surfactants that prevent particle aggregation and control surface

properties. Common surfactant systems include poloxamer 407, soybean lecithin, phosphatidylcholine,

and sodium cholate, selected based on their hydrophilic-lipophilic balance (HLB) and compatibility with the

intended route of administration [1] [7].

Table 1: Typical Composition of Trimyristin-Based Solid Lipid Nanoparticles

Component Function
Concentration
Range

Common Examples

Trimyristin Matrix lipid 1.0-10.0% w/v Primary solid phase

Surfactant Stabilizer 0.5-5.0% w/v Poloxamer 407, Lecithin,

Polysorbates

Co-
surfactant

Stabilizer 0.1-2.0% w/v Sodium cholate, Taurocholate

Active Agent Therapeutic

payload

Variable Proteins, small molecules, peptides

The ratio of lipid to surfactant significantly influences critical quality attributes including particle size,

polydispersity index, and drug loading efficiency. Higher surfactant concentrations generally yield smaller

particles but may affect membrane permeability and in vivo performance. Additionally, the incorporation of

co-surfactants or cosolvents can optimize the interface between the lipid core and aqueous phase, further

enhancing formulation stability. For specialized applications, surface modifiers such as polyethylene glycol

(PEG) derivatives can be incorporated to impart stealth properties and prolong systemic circulation, while

targeting ligands may be conjugated for site-specific delivery [6].

Therapeutic Applications and Performance Data

Protein and Peptide Delivery
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Trimyristin-based SLNs have demonstrated remarkable efficacy in enhancing the oral bioavailability of

therapeutic proteins and peptides, which traditionally face significant challenges including enzymatic

degradation and poor intestinal permeability. In a pivotal study investigating salmon calcitonin delivery,

trimyristin SLNs achieved an exceptional association efficiency of approximately 86% for the peptide

drug [7]. The resulting nanoparticles exhibited a mean diameter of 200 nm with a spheroid morphology

and smooth surface, as confirmed by cryo-SEM and AFM characterization.

The pharmacological performance of these calcitonin-loaded SLNs was evaluated in a rat model, where a

dose of 500 IU/kg administered orally reduced basal blood calcium levels by up to 20%, sustaining this

hypocalcemic effect over 8 hours [7]. This sustained pharmacological activity demonstrates the ability of

trimyristin SLNs to protect the encapsulated peptide from gastric degradation while facilitating intestinal

absorption. The in vitro release studies further confirmed that calcitonin release occurred gradually over 8

hours under both simulated gastric and intestinal pH conditions, supporting the formulation's suitability for

oral administration [7]. These findings establish trimyristin as a highly promising material for oral delivery

of biologics that would otherwise require parenteral administration.

Small Molecule Delivery

Beyond biologics, trimyristin SLNs effectively encapsulate and enhance the delivery of small molecule

therapeutics, particularly those with challenging physicochemical properties. Research has demonstrated

successful incorporation of camptothecin—a potent but poorly water-soluble antitumor agent—into

PEGylated cationic SLNs composed of trimyristin, hydrogenated soybean phosphatidylcholine, poloxamer

188, stearylamine, and gelucire 53/10 [8]. These surface-modified nanoparticles exhibited a pH-dependent

release profile, with approximately 20% higher drug release observed at pH 5.5 compared to physiological

pH 7.4, suggesting potential for tumor-targeted delivery leveraging the acidic microenvironment of

malignant tissues [8].

The cytotoxic efficacy of trimyristin-based formulations has been further enhanced through strategic drug

combinations. In one innovative approach, doxorubicin was paired with docosahexaenoic acid (DHA) in

trimyristin SLNs, leveraging the synergistic effect between the chemotherapeutic agent and the sensitizing

fatty acid [8]. This combination resulted in a threefold increase in cytotoxicity against A549 lung cancer

cells compared to free drug combinations, with confocal microscopy and flow cytometry confirming

enhanced cellular uptake. The formulation demonstrated pH-responsive release, with 73% of doxorubicin
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released within 1 hour at acidic pH versus only 38% at physiological pH, further highlighting the potential

for tumor-selective drug delivery [8].

Table 2: Performance Summary of Trimyristin-Based Drug Delivery Systems

Active Pharmaceutical
Ingredient

Particle Size
(nm)

Encapsulation
Efficiency

Pharmacological Outcome

Salmon Calcitonin 200 ± 25 nm ~86% 20% reduction in blood calcium
sustained over 8h

Doxorubicin with DHA 94-113 nm 36-100% (concentration-
dependent)

3-fold increase in cytotoxicity
vs. free drug

Camptothecin in PEG-
SLNs+

Not specified Not specified pH-dependent release (20%
higher at pH 5.5)

Experimental Protocols

Preparation of Trimyristin SLNs for Protein Delivery

The following protocol details the preparation of trimyristin-based solid lipid nanoparticles for the

encapsulation of salmon calcitonin, adapted from the method validated in biomedical nanotechnology

research [7]. This procedure employs a double emulsion (w/o/w) technique optimized for hydrophilic

macromolecules.

Materials:

Trimyristin (≥95% purity, CAS 555-45-3)
Poloxamer 407

Salmon calcitonin
Dichloromethane (HPLC grade)

Purified water
Dialysis membrane (MWCO 12-14 kDa)

Methodology:
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Primary emulsion formation: Dissolve 100 mg trimyristin in 5 mL dichloromethane. Add 1 mL

aqueous solution containing 0.5 mg salmon calcitonin to the organic phase. Homogenize using a
high-speed homogenizer at 15,000 rpm for 3 minutes in an ice bath to form the primary w/o

emulsion.
Secondary emulsion formation: Add the primary emulsion to 20 mL of aqueous solution containing

1% w/v poloxamer 407. Homogenize at 10,000 rpm for 5 minutes to form the w/o/w double emulsion.
Solvent evaporation: Stir the double emulsion continuously at 400 rpm for 8 hours at room

temperature to allow complete evaporation of the organic solvent.
Particle concentration: Concentrate the resulting nanoparticle suspension using ultrafiltration with

a 100 kDa molecular weight cut-off membrane.
Lyophilization: Add 5% w/v cryoprotectant (trehalose or mannitol) to the concentrated suspension

and freeze-dry for 48 hours to obtain a free-flowing powder.

Critical Quality Parameters:

Mean particle size: 200 ± 25 nm

Polydispersity index: <0.25
Association efficiency: ~86%

Zeta potential: -25 to -35 mV
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Dissolve trimyristin in DCM

Add calcitonin solution

High-speed homogenization
(15,000 rpm, 3 min)

Primary W/O emulsion

Add to poloxamer solution

Homogenize
(10,000 rpm, 5 min)

Secondary W/O/W emulsion

Solvent evaporation
(8 hours, 400 rpm)

Concentrate via ultrafiltration

Lyophilize with cryoprotectant
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Lyophilize with cryoprotectant

Trimyristin SLN Powder

Click to download full resolution via product page

Characterization Techniques for Trimyristin SLNs

Comprehensive characterization of trimyristin-based SLNs is essential for quality assurance and

performance prediction. The following analytical procedures should be implemented:

Particle Size and Zeta Potential Analysis:

Utilize dynamic light scattering with a 90° detection angle for size measurements
Perform analysis in triplicate with appropriate dilution

Determine zeta potential using laser Doppler electrophoresis with field strength of 20 V/cm
Report values as mean ± standard deviation (n=3)

Morphological Evaluation:

Cryo-SEM: Rapidly vitrify sample in slushed nitrogen, fracture, and sputter-coat with platinum before
imaging at 5-15 kV

Atomic Force Microscopy: Use tapping mode with silicon cantilevers (spring constant 40 N/m) on
mica substrate

Encapsulation Efficiency Determination:

Separate unencapsulated drug via ultracentrifugation at 100,000 × g for 45 minutes
Collect supernatant and quantify free drug content using HPLC with C18 column

Calculate encapsulation efficiency: EE% = (Total drug - Free drug)/Total drug × 100

In Vitro Release Studies:

Use dialysis method with appropriate molecular weight cut-off membrane

Maintain sink conditions in receptor medium
Sample at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours)

Analyze drug content by validated analytical method
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Regulatory and Quality Considerations

Pharmaceutical Standards and Quality Control

Trimyristin intended for pharmaceutical applications must conform to established quality standards and

regulatory requirements. The compound is recognized as a pharmaceutical primary standard by the

European Pharmacopoeia (EP), with specified reference materials available for quality control testing [5].

According to EP specifications, trimyristin should have a melting point between 56-57°C and a purity

≥95% when determined by gas chromatography [1] [5]. These specifications ensure batch-to-batch

consistency and reproducible performance in final dosage forms.

Rigorous quality control protocols should be implemented throughout the SLN manufacturing process.

Critical quality attributes that require monitoring include particle size distribution, polydispersity index,

zeta potential, drug content, encapsulation efficiency, and in vitro release profile. Additionally, sterility

testing and endotoxin limits must be established for parenteral products. The storage conditions for

trimyristin raw material should be maintained at 0-8°C as recommended, while finished SLN formulations

may require lyophilized storage with appropriate cryoprotectants to ensure long-term stability [1].

Stability and Compatibility Considerations

The solid-state stability of trimyristin contributes significantly to the shelf-life of SLN formulations.

However, potential polymorphic transitions in the crystalline structure during storage could potentially lead

to drug expulsion from the lipid matrix. This phenomenon can be mitigated through careful formulation

optimization and storage condition control. Additionally, compatibility studies should confirm that

trimyristin does not interact adversely with encapsulated active ingredients or excipients in the formulation.

The metabolic fate of trimyristin follows natural lipid pathways, being hydrolyzed by lipases to glycerol

and myristic acid, both of which are normal dietary components [2]. This inherent biodegradability

minimizes concerns about long-term accumulation. However, comprehensive toxicological evaluation of

final formulations remains necessary, particularly for novel drug products. Appropriate in vitro cytotoxicity

screening using relevant cell lines and subsequent in vivo toxicity studies in appropriate animal models

should be conducted to establish safety profiles for specific administrative routes and dosing regimens.
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Conclusion and Future Perspectives

Trimyristin has established itself as a versatile lipid matrix with demonstrated utility in advanced drug

delivery systems, particularly solid lipid nanoparticles. Its favorable physicochemical properties, natural

abundance, and regulatory acceptance position it as a valuable excipient for enhancing the delivery of

challenging therapeutic agents. The experimental data summarized in these application notes confirm that

trimyristin-based SLNs can significantly improve the oral bioavailability of peptides like salmon

calcitonin and provide pH-responsive release for chemotherapeutic agents, highlighting their potential for

specialized therapeutic applications.

Future research directions for trimyristin in drug delivery include exploration of hybrid nanostructures

such as nanostructured lipid carriers (NLCs) that combine solid and liquid lipids to further enhance drug

loading capacity. Additionally, surface engineering approaches to create targeted delivery systems with

ligands for specific tissues or cells represent a promising avenue for precision medicine. The continued

investigation of trimyristin in combination therapies, where the lipid matrix itself may exert

complementary pharmacological effects as seen with docosahexaenoic acid, also merits further attention. As

pharmaceutical technology advances, trimyristin-based delivery systems will likely play an increasingly

important role in addressing formulation challenges associated with new therapeutic modalities, including

nucleic acid-based medicines and personalized cancer therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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